molecular formula C4H3Cl3N2 B3113795 2,4-Dichloropyrimidine hydrochloride CAS No. 1983945-11-4

2,4-Dichloropyrimidine hydrochloride

Cat. No. B3113795
CAS RN: 1983945-11-4
M. Wt: 185.43
InChI Key: BUTPLPMMPOKGNI-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine hydrochloride is a chemical compound with the CAS Number: 1983945-11-4 . It has a molecular weight of 185.44 .


Synthesis Analysis

The synthesis of 2,4-Dichloropyrimidine hydrochloride can be achieved through various methods. One such method involves the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids . Another method involves the use of organolithium reagents . A third method involves the addition of uracil, phosphorus trichloride, and xylene amine into the reaction pot, heating to 130 ℃, refluxing for about 45 minutes, and then cooling and adding crushed ice .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyrimidine hydrochloride consists of a pyrimidine ring with two chlorine atoms attached at the 2 and 4 positions .

Scientific Research Applications

Pharmacological Applications

2,4-Dichloropyrimidine is a central building block for a wide range of pharmacological applications . It’s reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Applications

Pyrimidine derivatives, including 2,4-Dichloropyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are used in the modulation of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

2,4-Dichloropyrimidine has been reported to have antimicrobial and antifungal properties .

Antiparasitic Applications

This compound has also been used in antiparasitic applications .

Diuretic Applications

2,4-Dichloropyrimidine has been used as a diuretic .

Antitumor Applications

This compound has been used in antitumor applications .

Antifilarial Applications

2,4-Dichloropyrimidine has been used in antifilarial applications .

DNA Topoisomerase II Inhibitors

This compound has been used as DNA topoisomerase II inhibitors .

In addition to these applications, 2,4-Dichloropyrimidine has been used in the synthesis of other compounds. For example, it has been used in the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids . This reaction provides C4-substituted pyrimidines in good to excellent yields .

Mechanism of Action

Target of Action

The primary target of 2,4-Dichloropyrimidine hydrochloride is the inhibin subunit alpha (InhA) . InhA plays a crucial role in the regulation of follicle-stimulating hormone secretion from the anterior pituitary, which is vital for reproductive function.

Mode of Action

2,4-Dichloropyrimidine hydrochloride interacts with its targets through a process known as nucleophilic aromatic substitution (S NAr) reaction . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction possible .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Pharmacokinetics

The compound’s solubility and toxicity are known to be significant factors influencing its bioavailability .

Result of Action

It is known that the compound is a human skin sensitizer , indicating that it can trigger an immune response upon contact with the skin.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloropyrimidine hydrochloride. For instance, the compound’s reactivity can be affected by the presence of organolithium reagents . Additionally, the compound’s solubility and stability can be influenced by factors such as temperature and pH .

Safety and Hazards

2,4-Dichloropyrimidine hydrochloride is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 2,4-Dichloropyrimidine hydrochloride research could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, the use of microwave-assisted procedures could be used for quick and low-cost regioselective preparation of substituted pyrimidine rings .

properties

IUPAC Name

2,4-dichloropyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTPLPMMPOKGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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